Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Alkylated Thiophene Derivatives
The landscape of modern drug discovery is perpetually in search of molecular scaffolds that offer both structural versatility and potent biological activity. Among the heterocyclic compounds, the thiophene nucleus has emerged as a "privileged structure," a distinction earned by its consistent presence in a wide array of pharmacologically active agents.[1][2] This five-membered aromatic ring, containing a single sulfur atom, is not merely a passive structural component; its unique electronic properties and steric profile profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Thiophene and its derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[2][3][4]
This guide focuses specifically on alkylated thiophene derivatives . The deliberate introduction of alkyl chains—from simple methyl groups to longer, more complex moieties—is a fundamental strategy in medicinal chemistry to modulate a compound's lipophilicity, membrane permeability, metabolic stability, and interaction with biological targets. Understanding the causal relationship between alkyl substitution and biological effect is paramount for the rational design of next-generation therapeutics. Herein, we will deconstruct the synthesis, mechanisms of action, structure-activity relationships (SAR), and essential evaluation protocols for this critical class of compounds, providing researchers and drug development professionals with a scientifically grounded and field-proven perspective.
Synthetic Avenues to Alkylated Thiophenes: Building the Core
The biological evaluation of any compound series begins with its synthesis. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse analogs for structure-activity relationship (SAR) studies. Classical methods, while robust, often require harsh conditions, whereas modern approaches prioritize efficiency and greener chemistry.[2]
Foundational Synthetic Strategies
Two of the most established methods for constructing the thiophene ring are the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.
-
Paal-Knorr Thiophene Synthesis : This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[5][6] The primary advantage of this method is its directness in forming the thiophene core from readily available starting materials. The mechanism involves the conversion of the ketones to thiones, followed by an intramolecular condensation and dehydration to yield the aromatic ring.
-
Gewald Aminothiophene Synthesis : This is a multicomponent reaction that is exceptionally useful for producing 2-aminothiophenes, which are versatile intermediates.[5][6] The synthesis begins with the condensation of an α-methylene ketone or aldehyde with an activated nitrile (like cyanoacetate) in the presence of elemental sulfur and a base.[5][7] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Modern and Metal-Free Approaches
In recent years, a shift towards transition-metal-free synthesis has emerged, driven by the need for cost-effective and less toxic methodologies.[2] These methods often utilize alternative sulfur sources and substrates. For instance, researchers have developed syntheses using potassium sulfide as the sulfur source with substrates like cyclopropyl ethanol derivatives or buta-1-enes.[2] Such innovations expand the synthetic toolkit, allowing for the creation of novel thiophene libraries under milder conditions.
Below is a generalized workflow representing the Gewald synthesis, a cornerstone for generating functionally diverse thiophenes for biological screening.
Caption: Generalized workflow of the Gewald aminothiophene synthesis.
Anticancer Activity: Targeting Malignant Proliferation
Thiophene derivatives have demonstrated significant potential as anticancer agents, with their efficacy stemming from the ability to interact with various cancer-specific biological targets.[8][9][10] The nature and position of alkyl and other substituents are critical in defining the mechanism of action and potency.[8]
Key Mechanisms of Action
Alkylated thiophenes exert their anticancer effects through several validated mechanisms:
-
Kinase Inhibition : Many thiophene analogs are designed to target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. They can act as ATP-competitive inhibitors, binding to the kinase's active site.[11]
-
Tubulin Polymerization Inhibition : Some derivatives interfere with microtubule dynamics, a validated anticancer strategy. By inhibiting the polymerization or depolymerization of tubulin, they induce cell cycle arrest and apoptosis.[8][10]
-
Induction of Apoptosis : A common mechanism is the activation of programmed cell death (apoptosis). This can be triggered by generating reactive oxygen species (ROS) or by disrupting the mitochondrial membrane potential.[8][12]
-
Topoisomerase Inhibition : These enzymes are essential for managing DNA topology during replication. Thiophene-based compounds can inhibit topoisomerases, leading to DNA damage and cell death.[8][10]
Structure-Activity Relationship (SAR) Insights
The addition of alkyl groups significantly impacts anticancer activity. A study on thiophene carboxamide annonaceous acetogenin analogs revealed that shortening the alkyl chain in the tail part of the molecule led to a significant decrease in growth inhibitory activity against human cancer cell lines.[13] This highlights that lipophilicity and the ability to anchor within a specific binding pocket are crucial for potency. Compound 480 , a 2,3-fused thiophene derivative, was identified as a promising candidate due to its low IC₅₀ values against HeLa and Hep G2 cells.[12]
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 471 | Thiophene-fused scaffold | Hep G2 | 13.34 | [12] |
| Compound 480 | Thiophene-fused scaffold | HeLa | 12.61 | [12] |
| RAA5 | 2-amino-4-methylthiophene derivative | NCI-60 Panel | -16.98 (Mean Growth %) | [14] |
Experimental Protocol: Evaluating Cytotoxicity via MTT Assay
The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, Hep G2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkylated thiophene derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Controls: Include a vehicle control (medium with solvent only) to represent 100% cell viability and a positive control (a known anticancer drug like doxorubicin) to validate the assay. A blank control (medium only, no cells) is also necessary for background subtraction.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. Alkylated thiophene derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17]
Mechanisms and SAR
The antimicrobial action of thiophenes is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial DNA replication. The lipophilicity conferred by alkyl chains can enhance the compound's ability to penetrate the bacterial cell wall and membrane.
For example, a study on newly synthesized thiophenes found that a hydroxythiophene derivative (4a ) showed extremely high antibacterial activity, with inhibition zones approaching that of the standard drug Ampicillin.[15][17] This suggests that the interplay between the alkyl groups, the core thiophene, and other functional groups (like hydroxyls) is key to its efficacy. Another study showed that a specific thiophene derivative (7 ) was more potent than gentamicin against Pseudomonas aeruginosa.[16]
| Compound ID | Key Structural Features | Organism | MIC (µg/mL) | Reference |
| Compound 4a | Hydroxythiophene | S. aureus | Not specified (Inhibition Zone: 21 mm) | [17] |
| Compound 13a | 4-(4-fluorophenyl)-3-amino-thiophene | S. aureus | 25 | [17] |
| Compound 13b | 4-(4-fluorophenyl)-3-amino-thiophene | B. subtilis | 25 | [17] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Fused ring system | Gram-positive bacteria & yeast | 16 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A known antibiotic (e.g., ampicillin, gentamicin) should be run in parallel as a reference standard.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration at which no turbidity is observed. The result can also be quantified by measuring the optical density (OD) at 600 nm.
Caption: Experimental workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation underlies numerous diseases, making the development of new anti-inflammatory agents a priority.[19][20] Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[19][21][22]
Mechanisms and SAR
The primary mechanism for many anti-inflammatory thiophenes is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[19][22] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. The aromatic and hydrophobic nature of the thiophene ring, enhanced by alkyl substituents, likely improves membrane permeability and access to these enzymatic targets.[2]
SAR studies have shown that the presence of specific functional groups is crucial. Carboxylic acids, esters, amides, and methyl groups have been frequently associated with potent anti-inflammatory activity, as they are important for recognition and binding at the active sites of COX and LOX enzymes.[19][20]
| Compound | Dose (mg/kg) | Assay | % Inhibition | Reference |
| Compound 15 | 50 | Carrageenan-induced paw edema | 58.46 | [22] |
| Compound 16 | Not specified | Carrageenan-induced paw edema | 48.94 | [21] |
| Compound 17 | Not specified | Carrageenan-induced paw edema | 47.00 | [21] |
| Indomethacin (Standard) | Not specified | Carrageenan-induced paw edema | 47.73 | [22] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment, with free access to water.[7]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group II: Positive Control (e.g., Ibuprofen or Indomethacin at a standard dose).
-
Group III, IV, etc.: Test groups receiving different doses of the alkylated thiophene derivative.
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (V_c - V_o)_control - (V_t - V_o)_treated ] / (V_c - V_o)_control * 100
-
Where V_o is the initial paw volume, V_c is the paw volume of the control group at time t, and V_t is the paw volume of the treated group at time t.
-
Metabolism and Toxicity Considerations
For any compound to advance in the drug development pipeline, a thorough understanding of its metabolic fate and toxicity profile is essential. Thiophene-containing drugs can be subject to metabolic activation by cytochrome P450 (CYP450) enzymes, which can sometimes lead to toxicity.[23][24]
The primary metabolic pathways for the thiophene ring are S-oxidation and epoxidation.[23][24] These reactions can generate reactive electrophilic intermediates, such as thiophene-S-oxides or epoxides. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity or nephrotoxicity, as has been observed with drugs like tienilic acid and suprofen.[23][25] Therefore, preclinical toxicity studies are a mandatory checkpoint.
Experimental Protocol: Acute Oral Toxicity (LD₅₀ Determination)
This study provides a preliminary assessment of a substance's toxicity by determining the median lethal dose (LD₅₀). While modern approaches favor dose-ranging studies over classical LD₅₀ tests, the fundamental principles are informative.
Principle: Graded doses of the test substance are administered to groups of animals. The dose that is lethal to 50% of the test population within a specified time frame is determined.
Step-by-Step Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):
-
Animal Selection: Use a single sex of rodent (usually female rats, as they are often slightly more sensitive).
-
Dosing: Following an overnight fast, administer the compound orally to a group of 3 animals at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg, based on predicted toxicity).
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days. Record all signs of toxicity, such as changes in behavior, convulsions, drowsiness, etc.[26]
-
Endpoint: The endpoint is mortality.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, the test is repeated at a lower dose.
-
If no mortality occurs, the test is repeated at a higher dose.
-
This stepwise progression allows for the classification of the substance into a specific toxicity category without needing to determine a precise LD₅₀, thus reducing animal usage.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and a gross necropsy is performed.
Conclusion and Future Perspectives
Alkylated thiophene derivatives represent a remarkably versatile and biologically potent class of compounds. Their privileged scaffold has been successfully leveraged to develop agents with significant anticancer, antimicrobial, and anti-inflammatory activities. The strategic addition of alkyl chains is a powerful tool for fine-tuning lipophilicity, target engagement, and overall pharmacological profiles.
The future of thiophene-based drug discovery lies in the continued exploration of novel substitution patterns and the application of advanced drug design strategies. The use of computational methods, such as molecular docking and in silico ADMET prediction, can help rationalize SAR data and prioritize the synthesis of compounds with a higher probability of success.[21] Furthermore, developing derivatives that are less susceptible to metabolic activation by CYP450 enzymes will be crucial for creating safer therapeutics. As our understanding of the intricate relationship between structure and activity deepens, alkylated thiophenes will undoubtedly continue to be a fruitful source of new drug candidates for treating a wide spectrum of human diseases.
References
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (n.d.). ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Taylor & Francis Online. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). National Center for Biotechnology Information. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). National Center for Biotechnology Information. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals. [Link]
-
Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). PubMed. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]
-
Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). J-STAGE. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2022). MDPI. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. [Link]
-
Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). ResearchGate. [Link]
-
Full article: Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Taylor & Francis Online. [Link]
-
(PDF) Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2021). ResearchGate. [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2023). Bentham Science. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2014). Der Pharma Chemica. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). CABI Digital Library. [Link]
-
Biological Activities of Thiophenes. (2024). MDPI Encyclopedia. [Link]
-
Synthesis and Antibacterial Activity of Thiophenes. (2017). ResearchGate. [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ResearchGate. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ACS Publications. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016). ScienceDirect. [Link]
-
Therapeutic importance of synthetic thiophene. (2015). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. (2006). PubMed. [Link]
-
Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). (2007). U.S. EPA. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impact Factor. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (2022). Pharmaguideline. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2023). Semantic Scholar. [Link]
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (2019). SlideShare. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2023). MDPI. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). National Center for Biotechnology Information. [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. jpsbr.org [jpsbr.org]
- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]
- 14. impactfactor.org [impactfactor.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. femaflavor.org [femaflavor.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
